molecular formula C20H34O B1673748 Kolavenol CAS No. 19941-83-4

Kolavenol

Cat. No. B1673748
CAS RN: 19941-83-4
M. Wt: 290.5 g/mol
InChI Key: PQTMZYKTDFKGKV-DGLGTODWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kolavenol is a diterpene with the molecular formula C20H34O and a molecular weight of 290.4834 . It can be isolated from various sources, including the root of Solidago altissima L .


Synthesis Analysis

The first step of salvinorin A biosynthesis in Salvia divinorum involves the formation of (–)-kolavenyl diphosphate [(–)-KPP], which is subsequently dephosphorylated to afford (–)-kolavenol . A class II diterpene synthase, designated as SdKPS, has been identified as the enzyme that catalyzes this reaction .


Molecular Structure Analysis

The IUPAC Standard InChI for Kolavenol is InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+ .


Chemical Reactions Analysis

The enzyme (–)-kolavenyl diphosphate synthase catalyzes the first step of salvinorin A biosynthesis, which involves the formation of (–)-kolavenyl diphosphate [(–)-KPP]. This compound is then dephosphorylated to produce (–)-kolavenol .


Physical And Chemical Properties Analysis

Kolavenol has a molecular weight of 290.48 and its molecular formula is C20H34O .

Scientific Research Applications

Trypanocidal Activity

Kolavenol, isolated from the root bark extract of Entada abyssinica, exhibits trypanocidal activity. This compound demonstrates effectiveness against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with an IC50 value of 2.5 microg/ml. This finding supports the use of E. abyssinica by traditional healers in Uganda for treating sleeping sickness (Freiburghaus et al., 1998).

Antioxidant and Anti-inflammatory Properties

Kolaviron, a biflavonoid complex derived from Garcinia kola seeds containing kolavenol, has demonstrated significant anti-oxidative and anti-inflammatory properties. It has shown promise in extending the lifespan of Drosophila melanogaster and protecting against rotenone-induced toxicity, which is a model for Parkinson's Disease in rodents (Farombi et al., 2018).

Antitumor Activity

Kolavenol has shown potent antitumor effects. A study reported its significant impact on increasing the lifespan in mice with IMC carcinomas, even outperforming 5-FU, a widely used chemotherapeutic agent (Ohsaki et al., 1994).

Microbial Transformation

The microbial transformation of kolavenol has been explored, with Mucor plumbeus converting 17-acetoxy-kolavenol acetate into various hydroxylated forms. This process elucidates different compounds that could have diverse biological applications (Hoffmann et al., 1993).

Neuroprotective Role

Kolaviron has demonstrated a neuroprotective role, particularly in models of Parkinson's Disease. It can rescue striatal neuronal damage and reduce redo-inflammation in rats exposed to rotenone. This suggests its potential for preventing and managing Parkinson's Disease (Farombi et al., 2019).

Hepatoprotective Properties

Kolaviron has shown hepatoprotective effects by suppressing COX-2 and iNOS expression via NF-kappaB and AP-1. This mechanism indicates its effectiveness in protecting theliver from injury caused by substances like dimethyl nitrosamine (Farombi, Shrotriya, & Surh, 2009).

Safety And Hazards

Kolavenol is intended for research use only, not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including rinsing the skin or eyes with water, moving to fresh air in case of inhalation, and seeking medical attention .

Future Directions

The immense and largely untapped chemical diversity of plant specialized metabolism, including compounds like Kolavenol, offers a potential gold mine of biopharmaceuticals if sustainable means of their production can be realized . The natural product 2-oxokolavenol, which is related to Kolavenol, has been suggested as a potential drug candidate for future design by directly targeting FXR .

properties

IUPAC Name

(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTMZYKTDFKGKV-UUMJGGROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/C)CCC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kolavenol

CAS RN

19941-83-4
Record name Kolavenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019941834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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